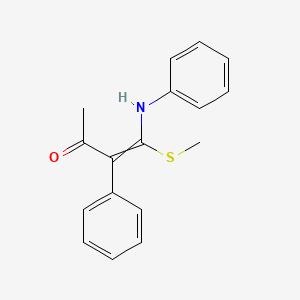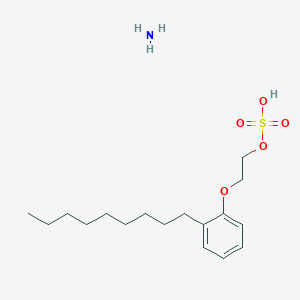
2-(2-Nonylphenoxy)ethyl hydrogen sulfate--ammonia (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nonylphenoxy)ethyl hydrogen sulfate–ammonia (1/1) is a chemical compound that belongs to the class of alkylphenol ethoxylates. These compounds are known for their surfactant properties, making them useful in various industrial applications. The compound consists of a nonylphenol group attached to an ethoxy chain, which is further linked to a sulfate group and neutralized with ammonia.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nonylphenoxy)ethyl hydrogen sulfate–ammonia (1/1) typically involves the following steps:
Ethoxylation: Nonylphenol is reacted with ethylene oxide under basic conditions to form nonylphenol ethoxylate.
Sulfation: The nonylphenol ethoxylate is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group, forming nonylphenol ethoxylate sulfate.
Neutralization: The resulting sulfate ester is neutralized with ammonia to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nonylphenol moiety, leading to the formation of quinones and other oxidized products.
Substitution: The ethoxy chain and sulfate group can participate in nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.
Hydrolysis: The sulfate ester bond is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of nonylphenol ethoxylate and sulfuric acid.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Hydroxide ions, amines.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Substitution: Various substituted ethoxylates.
Hydrolysis: Nonylphenol ethoxylate, sulfuric acid.
Wissenschaftliche Forschungsanwendungen
2-(2-Nonylphenoxy)ethyl hydrogen sulfate–ammonia (1/1) has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. The nonylphenol group interacts with hydrophobic surfaces, while the ethoxy chain and sulfate group provide hydrophilic interactions. This amphiphilic nature allows the compound to reduce surface tension, emulsify oils, and solubilize hydrophobic substances. The molecular targets include cell membranes and hydrophobic molecules, where the compound disrupts interactions and enhances solubility.
Vergleich Mit ähnlichen Verbindungen
Nonylphenol Ethoxylate: Lacks the sulfate group and ammonia neutralization.
Octylphenol Ethoxylate: Similar structure but with an octyl group instead of a nonyl group.
Alkylbenzene Sulfonates: Similar surfactant properties but with a benzene sulfonate group instead of a nonylphenol ethoxylate sulfate.
Uniqueness: 2-(2-Nonylphenoxy)ethyl hydrogen sulfate–ammonia (1/1) is unique due to its specific combination of a nonylphenol group, ethoxy chain, sulfate group, and ammonia neutralization. This combination imparts distinct surfactant properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions.
Eigenschaften
CAS-Nummer |
96097-14-2 |
|---|---|
Molekularformel |
C17H31NO5S |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
azane;2-(2-nonylphenoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C17H28O5S.H3N/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)21-14-15-22-23(18,19)20;/h9-10,12-13H,2-8,11,14-15H2,1H3,(H,18,19,20);1H3 |
InChI-Schlüssel |
QNYKCQMJRGWFMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOS(=O)(=O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


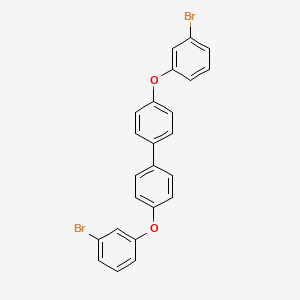
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
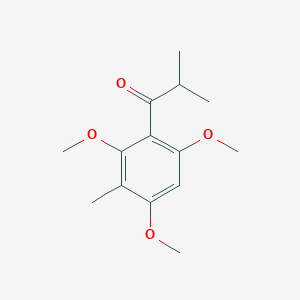
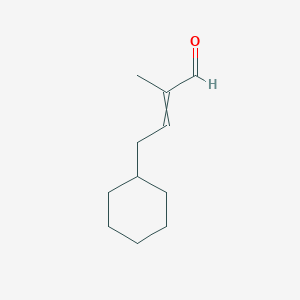
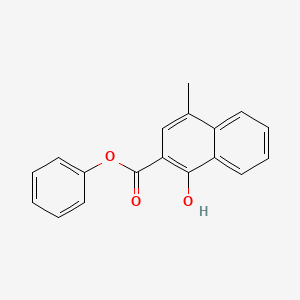
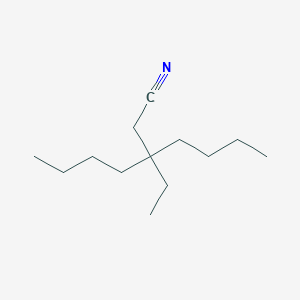
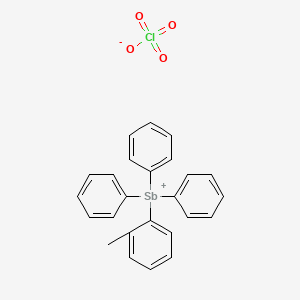

![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
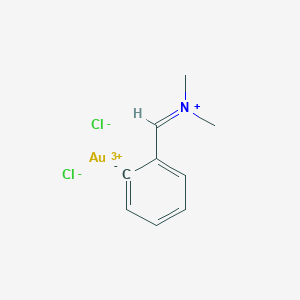
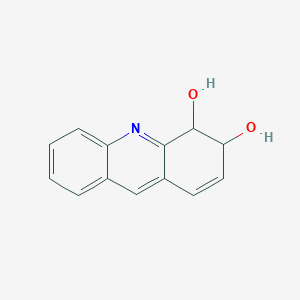
![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
